molecular formula C8H13NO3 B040056 methyl (2R)-1-acetylpyrrolidine-2-carboxylate CAS No. 114376-47-5

methyl (2R)-1-acetylpyrrolidine-2-carboxylate

Cat. No. B040056
M. Wt: 171.19 g/mol
InChI Key: WCIXKWOJEMZXMK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-1-acetylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the pyrrolidine family and has a molecular formula of C8H13NO3.

Mechanism Of Action

The mechanism of action of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate is not well understood. However, it has been reported to exhibit various biological activities, including anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, it has been reported to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various advantages for lab experiments. It is a chiral molecule that can be used as a building block in the synthesis of various chiral compounds. Additionally, it exhibits various biological activities that can be studied in vitro and in vivo. However, its limitations include its relatively low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are various future directions for the study of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate. One potential direction is the synthesis of novel bioactive compounds using methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate as a precursor. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate could also be a future direction.

Synthesis Methods

Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate can be synthesized by the reaction of (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This method has been reported in various research studies and has been found to be efficient and cost-effective.

Scientific Research Applications

Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, it has been used as a precursor in the synthesis of various bioactive compounds.

properties

CAS RN

114376-47-5

Product Name

methyl (2R)-1-acetylpyrrolidine-2-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (2R)-1-acetylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

WCIXKWOJEMZXMK-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)OC

SMILES

CC(=O)N1CCCC1C(=O)OC

Canonical SMILES

CC(=O)N1CCCC1C(=O)OC

synonyms

D-Proline, 1-acetyl-, methyl ester (9CI)

Origin of Product

United States

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